5-Chloro-4-nitro-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-4-nitro-2,1,3-benzothiadiazole is a chemical compound that can be used to overcome herbicide resistance in weeds. It can also be used on fungal diseases of cotton and grapes .
Synthesis Analysis
The synthesis of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, is an important area of study in the chemistry of photoluminescent compounds. These compounds are used in the design of organic electronic devices .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is an important aspect of its properties and reactivity. Understanding its structure is fundamental for the design and application of these derivatives in molecular organic electronic devices .Chemical Reactions Analysis
The chemical reactions of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, are fundamental for their use in light technology. These compounds can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-4-nitro-2,1,3-benzothiadiazole include a melting point of 141℃ and a boiling point of 348.8±22.0 °C. It has a density of 1.749 and a molecular weight of 215.62 g/mol .Scientific Research Applications
Energetic and Structural Properties
Research on 4-nitro-2,1,3-benzothiadiazole, closely related to 5-Chloro-4-nitro-2,1,3-benzothiadiazole, reveals its energetic and structural properties through experimental and computational approaches. Studies indicate its potential in understanding the material's thermodynamic behaviors, which could be critical for its application in material science, particularly in developing materials with specific thermal and energetic requirements (Silva et al., 2012).
Nitric Oxide Release
Nitro derivatives of 2,1,3-benzothiadiazole, including modifications like 5-Chloro-4-nitro-2,1,3-benzothiadiazole, have been synthesized and evaluated for their ability to release nitric oxide. This property suggests potential applications in the medical field, especially in designing drugs or materials that can release nitric oxide for therapeutic purposes, highlighting its versatility beyond conventional applications (Konstantinova et al., 2018).
Coordination Chemistry and Crystal Engineering
The compound's utility extends to coordination chemistry and crystal engineering. Functionalized derivatives of 2,1,3-benzothiadiazole have been explored for metal coordination and organic solid engineering, demonstrating the compound's potential in developing new materials with desired electronic or structural properties. This application is crucial for advancing materials science, particularly in electronics and photonics (Bashirov et al., 2014).
Antimicrobial and Antiviral Activity
Studies also reveal the antimicrobial and antiviral potential of derivatives of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. These compounds have been synthesized and tested for their efficacy against various pathogens, indicating their potential application in developing new antimicrobial and antiviral agents. Such research is pivotal in the pharmaceutical industry, especially in the ongoing battle against drug-resistant microbes (Akdemir & Ermut, 2013).
Future Directions
The future directions of research on 5-Chloro-4-nitro-2,1,3-benzothiadiazole and its derivatives are likely to focus on their potential applications in light technology. This includes their use in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .
properties
IUPAC Name |
5-chloro-4-nitro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMEVQEACHYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177282 | |
Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-nitro-2,1,3-benzothiadiazole | |
CAS RN |
2274-89-7 | |
Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2274-89-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT9K8WZ9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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